L-Phenylalanyl-O-benzyl-L-serine
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Overview
Description
L-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide composed of L-phenylalanine and O-benzyl-L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by peptide bond formation. One common method is the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The protected amino acids are then coupled using standard peptide synthesis techniques, such as the mixed anhydride method .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
L-Phenylalanyl-O-benzyl-L-serine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for various bioactive compounds.
O-Benzyl-L-serine: A protected form of L-serine used in peptide synthesis.
Comparison: Unlike its individual components, the dipeptide can serve as a versatile building block in synthetic chemistry and has potential therapeutic applications .
Properties
CAS No. |
921934-28-3 |
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Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17-/m0/s1 |
InChI Key |
NUZXBLCMNWJCSJ-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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